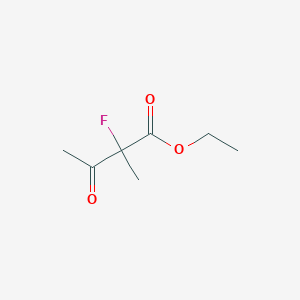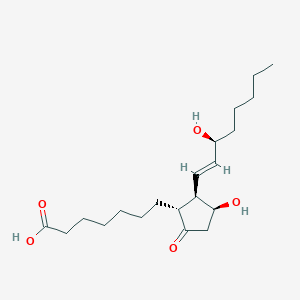![molecular formula C44H78FN2O13P B039047 [(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 116662-09-0](/img/structure/B39047.png)
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoylphosphatidylfluorouridine is a synthetic compound with the molecular formula C44H78FN2O13P and a molecular weight of 893.07 g/mol . It is a derivative of fluorouridine, a nucleoside analog used in cancer treatment, and is designed to enhance the delivery and efficacy of the active drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoylphosphatidylfluorouridine involves the esterification of fluorouridine with dipalmitoylphosphatidic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoylphosphatidylfluorouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reactants .
化学反应分析
Types of Reactions
1,2-Dipalmitoylphosphatidylfluorouridine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Hydrolysis: Fluorouridine and dipalmitoylphosphatidic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
科学研究应用
1,2-Dipalmitoylphosphatidylfluorouridine has several scientific research applications, including:
作用机制
1,2-Dipalmitoylphosphatidylfluorouridine exerts its effects by enhancing the delivery of fluorouridine to target cells. The compound is designed to be absorbed via the lymphatic system, where it undergoes hydrolysis to release the active drug . Fluorouridine then incorporates into RNA, disrupting RNA synthesis and leading to cell death . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoylphosphatidylcholine: A phospholipid used in drug delivery systems.
1,2-Dipalmitoylphosphatidylethanolamine: Another phospholipid with applications in drug delivery.
Fluorouridine: The parent compound used in cancer treatment.
Uniqueness
1,2-Dipalmitoylphosphatidylfluorouridine is unique due to its dual functionality as a phospholipid derivative and a nucleoside analog. This combination enhances its ability to target lymphatic tissues and improve the delivery and efficacy of fluorouridine.
属性
CAS 编号 |
116662-09-0 |
|---|---|
分子式 |
C44H78FN2O13P |
分子量 |
893.1 g/mol |
IUPAC 名称 |
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H78FN2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(48)56-32-35(59-39(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-61(54,55)58-34-37-40(50)41(51)43(60-37)47-31-36(45)42(52)46-44(47)53/h31,35,37,40-41,43,50-51H,3-30,32-34H2,1-2H3,(H,54,55)(H,46,52,53)/t35-,37-,40-,41-,43-/m1/s1 |
InChI 键 |
MLDDIEKWKISTIH-WOHQXHJXSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
同义词 |
1,2-dipalmitoylphosphatidylfluorouridine 1,2-DPPF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















